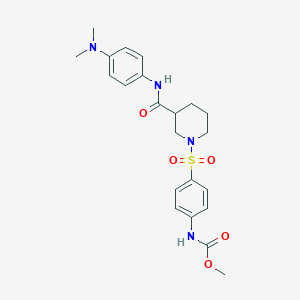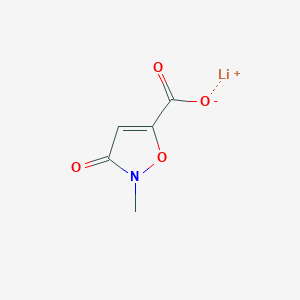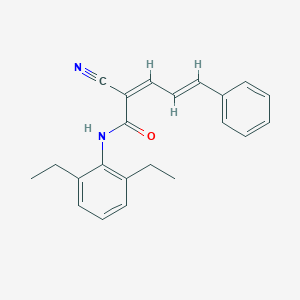
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, also known as MTIP, is a small molecule compound that has been studied extensively for its potential therapeutic applications. MTIP is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 by MTIP leads to increased levels of cAMP, which has been shown to have a variety of beneficial effects in different physiological and pathological conditions.
Mechanism of Action
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its pharmacological effects by selectively inhibiting the activity of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to increased levels of cAMP, which can activate different signaling pathways in different cells and tissues. Some of the downstream effects of increased cAMP levels include the relaxation of smooth muscle cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function.
Biochemical and Physiological Effects:
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to have a variety of biochemical and physiological effects in different experimental models. In animal models of asthma and COPD, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In animal models of inflammatory bowel disease, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce inflammation and improve gut barrier function. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in lab experiments is its high selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other signaling pathways. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying PDE4 function. However, one of the main limitations of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol and its potential therapeutic applications. One area of interest is the development of more potent and selective PDE4 inhibitors that can overcome the limitations of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, such as low solubility and off-target effects. Another area of interest is the study of the downstream signaling pathways that are activated by increased cAMP levels in different cells and tissues. This could lead to the identification of new therapeutic targets for different diseases and conditions. Finally, there is also interest in studying the potential applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in combination with other drugs or therapies, such as corticosteroids or bronchodilators, in order to achieve synergistic effects and improve treatment outcomes.
Synthesis Methods
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be synthesized using a multi-step process that involves the reaction of different chemical intermediates. One of the most common methods for synthesizing 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with 3-(dimethylamino)-1-(propan-2-yl)prop-2-en-1-one, followed by the addition of hydrazine hydrate and sodium hydroxide. This reaction leads to the formation of the final product, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, which can be purified using different chromatographic techniques.
Scientific Research Applications
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been studied extensively for its potential therapeutic applications in different diseases and conditions. One of the most promising applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to the relaxation of smooth muscle cells in the airways, which can improve airflow and reduce inflammation. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been studied for its potential applications in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune diseases.
properties
IUPAC Name |
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQFHCCFANAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2635424.png)

![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)


![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)